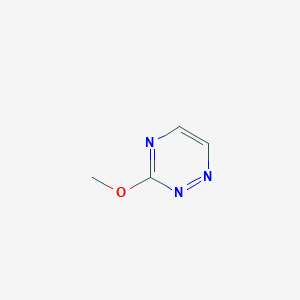

3-Methoxy-1,2,4-triazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMNOIJVSYNGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301715 | |

| Record name | 3-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-22-0 | |

| Record name | 3-Methoxy-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28735-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 3 Methoxy 1,2,4 Triazine

The preparation of 3-Methoxy-1,2,4-triazine has been approached through various synthetic strategies. A common method involves the methylation of the corresponding 1,2,4-triazin-3-one.

| Synthesis Method | Reagents | General Conditions | Reference |

| Methylation of 1,2,4-triazin-3-one | Diazomethane or other methylating agents | Typically in an ethereal solvent | acs.org |

| From 3-chloro-1,2,4-triazine | Sodium methoxide | Nucleophilic substitution | |

| Cyclocondensation | Amidrazones and 1,2-dicarbonyl compounds | Often involves heating in a suitable solvent | mdpi.com |

The structural properties of this compound have been characterized using various spectroscopic techniques. For instance, its reduction with sodium borohydride (B1222165) has been studied to understand the regioselectivity and the nature of the resulting dihydro-1,2,4-triazines. acs.org

Reactivity and Mechanistic Pathways of 3 Methoxy 1,2,4 Triazine

Reactions Involving the Methoxy (B1213986) Substituent at Position 3

The methoxy group at the C3 position of the 1,2,4-triazine (B1199460) ring is a key functional handle, susceptible to nucleophilic attack and hydrolysis. These reactions provide pathways to a variety of substituted triazines and related heterocyclic systems.

Nucleophilic Displacement Reactions

The C3 position of the 1,2,4-triazine ring is electron-deficient, rendering the attached methoxy group a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position. The reactivity of the methoxy group can be influenced by the presence of other substituents on the triazine ring. For instance, the methoxy group in 3-methoxy-1,2,4-triazine can be displaced by various nucleophiles.

The reaction with amines and hydrazines is a common method to synthesize 3-amino- and 3-hydrazino-1,2,4-triazines, respectively. These reactions typically proceed under thermal conditions or with acid or base catalysis. The resulting amino and hydrazino derivatives are important precursors for the synthesis of more complex heterocyclic systems, including condensed triazines with potential pharmacological activities.

Similarly, sulfur nucleophiles like thiols can displace the methoxy group to form 3-thioalkyl-1,2,4-triazines. The table below summarizes some examples of nucleophilic displacement reactions of this compound derivatives.

| Nucleophile | Product | Reference |

| Amines | 3-Amino-1,2,4-triazines | |

| Thiols | 3-Thioalkyl-1,2,4-triazines |

Hydrolytic Transformations to Corresponding Ring Systems

The methoxy group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding 1,2,4-triazin-3(2H)-one. This transformation is a crucial step in the synthesis of various triazine derivatives. The hydrolysis can sometimes occur selectively, even in the presence of other hydrolyzable groups, by carefully controlling the reaction conditions.

Reactivity of the 1,2,4-Triazine Heterocycle

The 1,2,4-triazine ring is an electron-deficient heterocycle, which makes it a reactive diene in inverse electron-demand Diels-Alder reactions and susceptible to nucleophilic attack on both carbon and nitrogen atoms.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The 1,2,4-triazine ring system is a classic example of an electron-poor diene that readily participates in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. This type of cycloaddition is a powerful tool for the synthesis of a variety of nitrogen-containing heterocyclic compounds. In these reactions, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine diene.

This compound, with its electron-donating methoxy group, is still sufficiently electron-deficient to undergo IEDDA reactions, although its reactivity might be modulated compared to unsubstituted or electron-withdrawing group-substituted triazines. Common electron-rich dienophiles used in these reactions include enamines, ynamines, and strained alkenes. The initial [4+2] cycloaddition is often followed by the elimination of a small molecule, such as nitrogen gas (N2), leading to the formation of a new heterocyclic ring, typically a pyridine (B92270) or another diazine.

The regioselectivity of the cycloaddition is influenced by the substituents on both the triazine and the dienophile. While specific studies focusing solely on this compound are part of a broader field, the general reactivity pattern of 1,2,4-triazines in IEDDA reactions is well-established. For instance, the reaction of 1,2,4-triazines with enamines is a known route to substituted pyridines.

Formation of N-Adducts and Their Structural Characterization

The nitrogen atoms in the 1,2,4-triazine ring are nucleophilic and can react with electrophiles, such as alkylating agents, to form N-adducts or quaternary salts. The position of N-alkylation can vary depending on the substituents on the triazine ring and the reaction conditions. While specific studies on the N-adduct formation of this compound were not found in the provided search results, the general reactivity of 1,2,4-triazines suggests that methylation or other alkylations are possible. For example, studies on related 1,2,4-triazin-5(2H)-ones have shown the formation of zwitterionic methylation products. The structural characterization of these adducts is typically carried out using spectroscopic methods such as NMR and X-ray crystallography.

Azaphilic Additions to the Triazine Ring

Azaphilic addition refers to the nucleophilic attack on a nitrogen atom of a heterocyclic ring. In the context of 1,2,4-triazines, this can occur with highly reactive nucleophiles like organolithium or Grignard reagents. These strong nucleophiles can add to one of the ring nitrogen atoms, leading to the formation of anionic adducts. Subsequent reaction, for instance, with an electrophile or through oxidation, can lead to various functionalized products.

Research on π-electron rich 1,2,4-triazines has shown that reactions with organolithium reagents can result in addition to the ring nitrogen atoms. For example, the reaction of 3-methylthio-5-methoxy-1,2,4-triazine with butyllithiums did not lead to addition but instead formed zwitterionic structures. In other

Other Ring Transformations and Rearrangements

The 1,2,4-triazine ring is a versatile scaffold that can undergo various transformations and rearrangements to yield other heterocyclic systems. These reactions are often initiated by nucleophilic attack, followed by ring-opening and subsequent recyclization, or by cycloaddition reactions.

One significant transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For instance, 3-chloro-1,2,4-triazines react with α-chlorocarbanions derived from sulfones, sulfonamides, or sulfonates to yield pyrazoles. semanticscholar.org This process involves the initial addition of the nucleophile, followed by the opening of the triazine ring and subsequent closure to form the more stable pyrazole (B372694) ring system. semanticscholar.org

Fused 1,2,4-triazine systems also exhibit complex rearrangements. A notable example is the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] rsc.orgmdpi.comnih.govtriazines. Treatment with potassium hydroxide (B78521) in methanol (B129727) leads to hydrolysis of an ester group and expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) ring, forming a new imidazo[4,5-e] rsc.orgscirp.orgthiazino[2,3-c] rsc.orgmdpi.comnih.govtriazine system. nih.gov This cascade sequence involves hydrolysis, skeletal rearrangement, and a change in the junction type of the thiazolotriazine core. nih.gov

Furthermore, 3-substituted 1,2,4-triazines serve as precursors for condensed heterocyclic systems. The synthesis of 1H-pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazine derivatives can start from 3-methylsulfanyl-1,2,4-triazine, which undergoes a series of reactions including ketone formation, reaction with methylhydrazine to form a hydrazone, and subsequent acid-catalyzed ring closure. tandfonline.comnih.gov

Another documented rearrangement involves the reaction of 3-(2-pyridyl)-1,2,4-triazines with benzyne. This reaction does not proceed via a simple Diels-Alder pathway but initiates a rearrangement cascade. The proposed mechanism involves a nucleophilic attack of the pyridine nitrogen on the benzyne, followed by a series of ring closures and rearrangements to form complex polycyclic aromatic systems like 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole. acs.org

Table 1: Examples of Ring Transformations and Rearrangements of 1,2,4-Triazine Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |

|---|---|---|---|---|

| 3-Chloro-6-aryl-1,2,4-triazine | Chloromethyl aryl sulfone, KOtBu | 3-Aryl-5-(arylsulfonyl)pyrazole | ANRORC Ring Transformation | semanticscholar.org |

| Imidazo[4,5-e]thiazolo[2,3-c] rsc.orgmdpi.comnih.govtriazin-ylidene)acetic acid ester | KOH, Methanol | Imidazo[4,5-e] rsc.orgscirp.orgthiazino[2,3-c] rsc.orgmdpi.comnih.govtriazine | Base-induced Rearrangement/Ring Expansion | nih.gov |

| 3-Methylsulfanyl-1,2,4-triazine | Multi-step synthesis | 1H-Pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazine | Ring annulation | tandfonline.comnih.gov |

| 3-(2-Pyridyl)-1,2,4-triazine | Benzyne | 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole | Rearrangement Cascade | acs.org |

Investigation of Reaction Mechanisms

Proposed Mechanistic Pathways for Key Transformations

The diverse reactivity of the 1,2,4-triazine core is governed by several distinct mechanistic pathways. For key transformations such as cycloadditions and ring formations, detailed mechanisms have been proposed based on experimental and computational studies.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: 1,2,4-Triazines are well-known for participating in IEDDA reactions, acting as azadienes that react with electron-rich dienophiles. rsc.org The generally accepted mechanism involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically involving the extrusion of a small molecule like dinitrogen, to yield a new heterocyclic ring. While often considered a concerted process, stepwise mechanisms involving zwitterionic intermediates have also been proposed, particularly for reactions with highly polarized reactants. acs.org The regioselectivity of these reactions can often be predicted by analyzing Frontier Molecular Orbital (FMO) interactions. researchgate.net

ANRORC Mechanism: As mentioned previously, the transformation of 3-chloro-1,2,4-triazines into pyrazoles proceeds via the ANRORC pathway. The proposed steps are:

A ddition of the N ucleophile (e.g., a carbanion) to an electron-deficient carbon of the triazine ring, typically C-5.

R ing O pening of the resulting anionic σ-adduct, breaking a C-N or N-N bond to form an open-chain intermediate.

R ing C losure of the intermediate, where a terminal nitrogen attacks a functional group (like a nitrile) within the chain, leading to the formation of a new, thermodynamically stable five-membered pyrazole ring with elimination of a leaving group. semanticscholar.org

Acid-Catalyzed Condensation and Cyclization: The synthesis of fused triazine systems, such as pyrido[1,2-b] rsc.orgmdpi.comnih.govtriazines, often involves acid-catalyzed condensation reactions. A plausible mechanism for the reaction between an N-aminopyridine derivative and an α-keto acid begins with the protonation of the keto-carbonyl group by the acid catalyst (e.g., TFA), which increases its electrophilicity. acs.org This is followed by a nucleophilic attack from the exocyclic amino group of the pyridine onto the activated carbonyl carbon. The resulting adduct undergoes proton transfer and subsequent intramolecular cyclization via attack of the ring nitrogen onto the second carbonyl group (or its equivalent), followed by a dehydration step to yield the final aromatic fused ring system. acs.org

Rearrangement Cascades: For more complex transformations, such as the reaction of 3-(2-pyridyl)-1,2,4-triazines with benzyne, the proposed mechanism is a multi-step cascade. It is initiated by the nucleophilic attack of the pyridyl nitrogen onto the aryne. This is followed by a sequence of electrocyclization and sigmatropic rearrangement steps, rather than a simple cycloaddition, to construct the final polycyclic product. acs.org

Influence of Substituent Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity of the 1,2,4-triazine ring and the selectivity of its transformations are profoundly influenced by the electronic and steric nature of its substituents.

Electronic Effects: The 1,2,4-triazine ring is electron-deficient, a characteristic that is central to its chemistry.

In IEDDA Reactions: The reactivity of 1,2,4-triazines in these reactions is governed by the energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). Electron-withdrawing groups (EWGs) on the triazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups (EDGs), such as a methoxy group, raise the LUMO energy and decrease the reaction rate. For example, a methoxy group on a phenyl substituent attached to a 1,2,4-triazine was shown to slightly decrease reactivity in IEDDA reactions. rsc.org

In Nucleophilic Substitutions and Ring Transformations: For reactions initiated by nucleophilic attack, the electronic nature of substituents is also critical. In the formation of pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazine systems, it was observed that electron-donating groups (like methoxy or methyl) on the phenylhydrazone reactant led to shorter reaction times and higher yields compared to electron-withdrawing groups (like Cl or NO₂). mdpi.com This suggests that the nucleophilicity of the reacting partner is enhanced. However, in other cases, such as the ANRORC transformation of 3-chloro-6-aryl-1,2,4-triazines, a p-methoxy group on the 6-aryl substituent was found to have minimal influence on the reaction course, indicating a more complex interplay of factors. semanticscholar.org

Steric Effects: Steric hindrance can significantly impact reaction rates and, in some cases, override electronic effects.

In a study of substituted 1,2,4-triazines, the position of an alkyl group on a pyridyl substituent was found to be crucial. A para-alkylated triazine was approximately 30 times more reactive than its ortho-alkylated counterpart, indicating that the increased steric demand near the reaction center compromised the substituent's electron-withdrawing ability. rsc.org

Similarly, it has been noted that 3,6-bisaryl substituted 1,2,4-triazines react more slowly with dienophiles than the corresponding mono-substituted derivatives, which can be attributed to increased steric hindrance around the azadiene system. rsc.org

The competition between vicarious nucleophilic substitution (VNS) and ANRORC ring transformation in the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) is influenced by reaction conditions, such as base concentration, which can alter the effective steric and electronic environment and direct the outcome towards one pathway over the other. semanticscholar.org

Table 2: Influence of Substituents on 1,2,4-Triazine Reactivity

| Reaction Type | Substituent Type/Position | Effect on Rate/Selectivity | Rationale | Reference(s) |

|---|---|---|---|---|

| IEDDA Cycloaddition | Electron-Donating Group (e.g., -OMe) on substituent | Slight decrease in reaction rate | Raises LUMO energy of the triazine diene | rsc.org |

| IEDDA Cycloaddition | Steric hindrance near reaction center | Significant decrease in reaction rate | Hinders approach of the dienophile | rsc.org |

| Ring Closure (to form pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazine) | Electron-Donating Group (e.g., -OMe) on phenylhydrazone reactant | Increased reaction rate and yield | Enhances nucleophilicity of the reacting partner | mdpi.com |

| ANRORC vs. VNS | Reaction Conditions (Base Concentration) | Can shift selectivity between competing pathways | Alters the balance of kinetic vs. thermodynamic control | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of this compound derivatives, offering precise information about the chemical environment of protons and carbon atoms.

In the ¹H NMR spectrum of this compound, the methoxy group protons typically appear as a singlet. For instance, in this compound itself, the methoxy protons resonate at approximately 3.91-3.97 ppm. mdpi.com The protons on the triazine ring exhibit distinct signals depending on their position. For example, in some derivatives, the C5-H and C6-H protons can be observed at varying chemical shifts. The exact chemical shifts are influenced by the solvent used and the presence of other substituents on the triazine ring. ipb.pt

For substituted this compound compounds, the proton signals of the substituents provide additional structural information. For example, in 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine, the methoxy group protons on the phenyl ring appear as a singlet, while the aromatic protons show characteristic splitting patterns. reading.ac.uk The proton on the C5 position of the triazine ring in some derivatives can be found around 6.3-6.4 ppm. mdpi.com

Here is a table summarizing representative ¹H NMR data for this compound and related compounds:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-Hydroxy-3-methoxy-10-methyl-2-(3-(methylthio)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one | DMSO-d₆ | 15.32 (s, 1H), 10.48 (s, 1H), 8.21–8.23 (m, 1H), 7.82 (br s, 2H), 7.31–7.35 (m, 1H), 6.75 (s, 1H), 6.52 (s, 1H), 4.82 (s, 1H), 3.93 (s, 3H), 3.86 (s, 3H), 2.26 (s, 3H) mdpi.com |

| 1-Hydroxy-3-methoxy-2-(6-(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5-yl)-10-methylacridin-9(10H)-one | DMSO-d₆ | 15.27 (s, 1H), 8.81–8.82 (m, 1H), 8.55 (d, J = 7.9 Hz, 1H), 8.27 (d, J = 7.9 Hz, 1H), 7.99–8.03 (m, 1H), 7.81–7.85 (m, 2H), 7.53–7.58 (m, 3H), 7.33–7.37 (m, 1H), 6.87 (d, J = 8.5 Hz, 2H), 6.63 (s, 1H), 3.97 (s, 3H), 3.76 (s, 6H) mdpi.com |

| 3-Hydrazinyl-6-(4-methoxyphenyl)-1,2,4-triazine | DMSO-d₆ | 3.82 (s, 3H), 4.42 (s, 2H), 7.07 (d, J = 8.9 Hz, 2H), 7.97 (d, J = 8.8 Hz, 2H), 8.74 (brs, 1H), 8.83 (s, 1H) reading.ac.uk |

| 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | D₂O-drop TFA | 3.65 (s, 3H, OCH₃) mdpi.com |

The ¹³C NMR spectrum of this compound shows distinct signals for the methoxy carbon and the carbon atoms of the triazine ring. The methoxy carbon typically appears around 55-65 ppm. mdpi.commdpi.com The chemical shifts of the triazine ring carbons (C3, C5, and C6) are sensitive to substitution. For the parent this compound, the signals for C3, C5, and C6 have been reported at approximately 166.1 ppm, 161.6 ppm, and 145.5 ppm, respectively. thieme-connect.de

N-oxidation of the triazine ring significantly affects the chemical shifts of the ring carbons. For instance, oxidation at N1 in this compound causes a large upfield shift for C6, while oxidation at N2 has a more pronounced effect on the C3 and C5 signals. thieme-connect.de

Below is a data table of representative ¹³C NMR data for this compound and related compounds:

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | - | C3: 166.1, C5: 161.6, C6: 145.5 thieme-connect.de |

| This compound 1-oxide | - | C3: 166.5, C5: 154, C6: 124.5 thieme-connect.de |

| This compound 2-oxide | - | C3: 152.5, C5: 130, C6: 135.5 thieme-connect.de |

| 1-Hydroxy-3-methoxy-10-methyl-2-(3-(methylthio)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one | DMSO-d₆ | 179.6, 164.1, 161.9, 153.0, 143.9, 141.7, 140.6, 134.3, 125.5, 121.7, 119.9, 116.0, 107.3, 104.1, 87.6, 56.1, 48.9, 34.2, 12.7 mdpi.com |

| 1-Hydroxy-3-methoxy-2-(6-(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5-yl)-10-methylacridin-9(10H)-one | DMSO-d₆ | 179.7, 162.4, 162.0, 161.5, 160.1, 158.5, 153.1, 152.2, 150.0, 145.5, 142.4, 137.1, 135.3, 129.1 (2C), 128.4 (2C), 127.5, 127.0, 123.6, 122.2, 120.1, 116.3, 113.6 (2C), 104.9, 87.9, 56.1, 55.9, 34.3 mdpi.com |

| 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | D₂O-drop TFA | 64.1, 162.3, 162.9 mdpi.com |

To unambiguously assign the proton and carbon signals in complex this compound derivatives, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ncl.res.inmdpi.comustc.edu.cnnih.govclockss.org

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing protons. ustc.edu.cn HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons (typically over two or three bonds). ustc.edu.cn This is particularly useful for assigning quaternary carbons and for piecing together the molecular skeleton by identifying correlations between different functional groups. For instance, in complex triazine systems, HMBC can confirm the connectivity between substituents and the triazine ring. clockss.org The concerted application of HSQC and HMBC has been essential in confirming the structures of various novel triazine derivatives. nih.govclockss.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in this compound compounds.

The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The C-H stretching vibrations of the methoxy group and any aromatic or aliphatic substituents are typically observed in the region of 2800-3100 cm⁻¹. reading.ac.ukderpharmachemica.com The stretching vibration of the C=N bonds within the triazine ring gives rise to strong absorptions in the 1500-1650 cm⁻¹ region. derpharmachemica.com The C-O stretching of the methoxy group is usually found around 1000-1300 cm⁻¹.

For example, in 6-(4-Methoxyphenyl)-3-(methylsulfonyl)-1,2,4-triazine, characteristic IR peaks are observed for aromatic C-H stretching (3000 cm⁻¹), aliphatic C-H stretching (2967, 2931, 2838 cm⁻¹), and S=O stretching (1605, 1578 cm⁻¹). reading.ac.uk In 3-hydrazinyl-6-(4-methoxyphenyl)-1,2,4-triazine, N-H stretching bands are seen at 3461 and 3254 cm⁻¹. reading.ac.uk

The following table presents some characteristic IR absorption bands for related triazine compounds:

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 6-(4-Methoxyphenyl)-3-(methylsulfonyl)-1,2,4-triazine | Aromatic C-H stretch | 3000 reading.ac.uk |

| Aliphatic C-H stretch | 2967, 2931, 2838 reading.ac.uk | |

| S=O stretch | 1605, 1578 reading.ac.uk | |

| 3-Hydrazinyl-6-(4-methoxyphenyl)-1,2,4-triazine | N-H stretch | 3461, 3254 reading.ac.uk |

| Aromatic C-H stretch | 3039 reading.ac.uk | |

| Aliphatic C-H stretch | 2963, 2840 reading.ac.uk | |

| 3-[3-(4-Methoxy-phenyl)-1-phenyl-1H-pyrazol-4-yl]-5,6-diphenyl-6,7-dihydro-isoxazolo[4,3-e] mdpi.comreading.ac.ukvulcanchem.comtriazine | N-H stretch | 3314 derpharmachemica.com |

| C-H stretch | 3022, 2954 derpharmachemica.com | |

| C=N stretch | 1607 derpharmachemica.com | |

| C-O stretch | 1178 derpharmachemica.com |

Electronic Absorption Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within this compound compounds. The parent 1,2,4-triazine exhibits two absorption bands in methanol, one at 374 nm and another at 247.8 nm. thieme-connect.de The position and intensity of these bands are influenced by substituents on the triazine ring.

For instance, the introduction of a methoxy group can cause a shift in the absorption maxima. In some cases, intramolecular charge transfer (ICT) can be observed, leading to broad absorption bands in the visible region. unige.ch Triazine derivatives are known to be effective UV absorbers, with applications in protecting materials from UV degradation. sarex.com For example, 2-(4-methoxy-1-naphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine shows a broad UV absorption range from 200-430 nm. lotchemistry.com The electronic spectra of triazine complexes have also been studied to understand their binding properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within molecules. For 1,2,4-triazine derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions within the aromatic system and are influenced by the nature and position of substituents.

In a study of donor-acceptor systems, a methoxytriazine derivative was used as a reference, which did not show a charge-transfer band, unlike its tetrathiafulvalene-linked counterparts. unige.ch This highlights the role of the triazine core in electronic interactions. The UV-Vis spectra of various 1,2,4-triazine-based compounds have been analyzed, revealing characteristic absorption bands. For instance, in the investigation of 1,2,4-triazine derivatives for dye-sensitized solar cells, the calculated UV-Vis absorption spectra showed distinct peaks corresponding to specific electronic transitions, such as HOMO-2 → LUMO+1 and HOMO → LUMO+1. nih.gov The introduction of different substituents can cause a red shift (bathochromic shift) in the absorption maxima. nih.gov

Research on copper(II) complexes with substituted 1,2,4-triazine ligands, such as 3-(2-Py)-5,6-bis-(p-methoxyphenyl)-1,2,4-triazine (PBMPT), also involved UV-Vis spectroscopy to characterize the complexes. researchgate.net Similarly, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate and interpret the UV-Vis spectra of 1,2,4-triazine derivatives, correlating the observed absorption bands with specific molecular orbital transitions. nih.govd-nb.info

Table 1: UV-Vis Spectroscopic Data for Selected 1,2,4-Triazine Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| TTF-Triazine Derivative 1 | Solution | 492 | Intramolecular Charge Transfer (ICT) | unige.ch |

| TTF-Triazine Derivative 2 | Solution | 530 | Intramolecular Charge Transfer (ICT) | unige.ch |

| DTT | Gas Phase (Calculated) | ~350, ~400, ~480 | HOMO-2→LUMO+1, HOMO→LUMO+1, HOMO-3→LUMO+2 | nih.gov |

| BDTTB | Gas Phase (Calculated) | ~360, ~410, ~500 | Electronic Transitions | nih.gov |

| BDTTMB | Gas Phase (Calculated) | ~370, ~420, ~510 | Electronic Transitions | nih.gov |

Note: DTT, BDTTB, BDTTMB, and BDTTMP are specific 1,2,4-triazine derivatives investigated for dye-sensitized solar cells. The data is based on theoretical calculations.

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for determining the molecular weight and elemental composition of newly synthesized compounds, providing essential confirmation of their identity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This technique is routinely used to confirm the structure of novel 1,2,4-triazine derivatives.

For example, a series of 1,2,3-triazole-5,6-diphenyl-1,2,4-triazine hybrids were characterized by HRMS using electrospray ionization (ESI). nih.gov The observed molecular ion peaks ([M+H]⁺) were found to be in excellent agreement with the calculated values, confirming the successful synthesis of the target compounds. nih.gov Similarly, new strobilurin derivatives incorporating a 1,3,5-triazine (B166579) moiety were identified using HRMS, with the found [M+H]⁺ values matching the calculated masses. asianpubs.org The constitutions of various other synthesized 1,2,4-triazine derivatives have also been supported by mass spectra. jocpr.comjocpr.com

Table 2: HRMS Data for Representative 1,2,4-Triazine Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 11A | C₂₅H₂₀ClN₆S | 471.1160 | 471.1159 | nih.gov |

| 11C | C₂₆H₂₃N₆S | 451.1708 | 451.1705 | nih.gov |

| 11D | C₂₅H₂₁N₆S | 437.1549 | 437.1548 | nih.gov |

| 11F | C₂₆H₂₃N₆OS | 467.1657 | 467.1654 | nih.gov |

| 6a | C₂₅H₂₈N₃O₆ | 466.1978 | 466.1976 | asianpubs.org |

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula and purity of the synthesized 1,2,4-triazine derivatives. The experimentally found percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For instance, the elemental analysis of 5-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e] unige.chmdpi.comvulcanchem.comtriazine showed close agreement between the calculated (C, 46.93%; H, 5.02%; N, 39.10%) and found (C, 47.20%; H, 4.94%; N, 38.89%) values. mdpi.com The structures of numerous other novel 1,2,4-triazine derivatives have been confirmed through elemental analysis, with the results consistently falling within ±0.4% of the theoretical values. jocpr.comreading.ac.uknih.govresearchgate.netijcm.ir

Table 3: Elemental Analysis Data for a 1,2,4-Triazine Derivative

| Compound | Formula | Calculated (%) | Found (%) | Reference |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of this compound compounds.

The crystal structures of various other complex 1,2,4-triazine derivatives have been elucidated, confirming their molecular geometry and revealing details about their packing in the solid state. nih.govresearchgate.netmdpi.com For instance, the analysis of (E)-4-(2-Hydroxy-3-methoxybenzylideneamino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one detailed the dihedral angle between the benzene (B151609) and triazine rings as 65.9 (3)° and described the hydrogen bonding and π–π stacking interactions that stabilize the crystal structure. researchgate.net The crystal structure of 2,4,6-tris(4-allyl-2-methoxyphenoxy)-1,3,5-triazine has also been reported. rsc.org These studies underscore the power of X-ray crystallography in providing definitive structural proof and understanding intermolecular forces in the solid state. nih.gov

Table 4: Crystallographic Data for a 1,2,4-Triazine Derivative

| Compound | (E)-4-(2-Hydroxy-3-methoxybenzylideneamino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one |

|---|---|

| Formula | C₁₂H₁₂N₄O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.679 (3) |

| b (Å) | 6.799 (1) |

| c (Å) | 13.797 (3) |

| **β (°) ** | 97.37 (2) |

| **V (ų) ** | 1272.6 (4) |

| Z | 4 |

| Reference | researchgate.net |

Conclusion

General Synthetic Strategies for the 1,2,4-Triazine Core

The construction of the 1,2,4-triazine ring system can be achieved through several reliable synthetic routes. These methods often involve the condensation of bifunctional compounds to form the heterocyclic ring.

Condensation Reactions of 1,2-Dicarbonyl Compounds with Hydrazides

A prevalent and versatile method for synthesizing 1,2,4-triazines is the condensation of 1,2-dicarbonyl compounds with amidrazones. chemeurope.comwikipedia.org This approach allows for the introduction of various substituents onto the triazine ring, depending on the nature of the starting materials. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 1,2,4-triazine. For instance, the reaction of benzil (B1666583) with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazin-2(3H)-one or 5,6-diphenyl-1,2,4-triazine-2(3H)-thione, respectively. jmchemsci.com

A one-pot, three-component condensation of 1,2-diarylethane-1,2-diones, thiosemicarbazide, and 2-coumaryloxy-methyloxiranes using potassium carbonate as a catalyst in an aqueous medium has also been reported to produce 1,2,4-triazine-coumarin conjugates in high yields. clockss.org Furthermore, microwave-assisted one-pot condensation of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel in the presence of triethylamine (B128534) offers a rapid and high-yield synthesis of 1,2,4-triazines. tandfonline.com

| Reactants | Product | Reference |

| 1,2-Dicarbonyl compounds and amidrazones | 1,2,4-Triazines | chemeurope.comwikipedia.org |

| Benzil and semicarbazide/thiosemicarbazide | 5,6-diphenyl-1,2,4-triazin-2(3H)-one/thione | jmchemsci.com |

| 1,2-Diarylethane-1,2-diones, thiosemicarbazide, and 2-coumaryloxy-methyloxiranes | 1,2,4-Triazine-coumarins | clockss.org |

| Acid hydrazides, ammonium acetate, and dicarbonyl compounds | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.comrsc.org |

Cyclization Approaches for Ring System Formation

Cyclization reactions represent another key strategy for the formation of the 1,2,4-triazine ring. sioc-journal.cn These methods can involve intramolecular ring closure of suitably functionalized open-chain precursors. For example, the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives is a method for synthesizing 3-glycopyranosyl-1,2,4-triazines. mdpi.com

Tandem cyclization reactions provide an efficient and environmentally friendly route to 1,2,4-triazines by avoiding the isolation of intermediates. ccspublishing.org.cn This one-pot synthesis approach aligns with the principles of green chemistry. sioc-journal.cn Reductive cyclization of nitrophenylhydrazides is another documented method for constructing ring-fused chemeurope.comjmchemsci.comccspublishing.org.cntriazines. mdpi.com Additionally, the reaction of isatin (B1672199) 3-thiosemicarbazone can lead to the formation of 1,2,4-triazino[5,6-b]indoles. researchgate.net

Approaches via Thiosemicarbazide and Related Reagents

Thiosemicarbazide and its derivatives are crucial reagents in the synthesis of 1,2,4-triazines, particularly for introducing a thione group at the 3-position, which can be a precursor for other functional groups. The reaction of benzil with thiosemicarbazide is a classic example, yielding 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) after cyclization. jmchemsci.comresearchgate.net This thiol can then undergo further reactions.

Similarly, the condensation of (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid with thiosemicarbazide, dithioic formic acid hydrazide, or thiocarbohydrazide (B147625) under different conditions affords various 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org A one-pot, three-component reaction involving 1,2-diarylethane-1,2-diones, thiosemicarbazide, and 2-coumaryloxy-methyloxiranes has also been successfully employed. clockss.org

Specific Synthesis Routes for this compound Precursors

The synthesis of this compound often proceeds through a 3-halo-1,2,4-triazine or a 3-thioxo-1,2,4-triazine precursor. The halogen or thione group at the 3-position serves as a good leaving group for subsequent nucleophilic substitution with a methoxy (B1213986) group.

The synthesis of 3-halo-1,2,4-triazines can be achieved through various methods. For example, Pd-catalyzed amination of 3-halo-1,2,4-triazines with 2-(o-aminophenyl)oxazolines has been used to synthesize chiral oxazoline (B21484) ligands containing a 1,2,4-triazine ring. scispace.com The synthesis of 3-amino-7-halo-1,2,4-benzotriazine-1-oxides has also been reported. acs.org

The 3-thioxo-1,2,4-triazine precursors are commonly synthesized by the cyclization of a 1,2-dicarbonyl compound with thiosemicarbazide. jmchemsci.comresearchgate.net For instance, 6-aryl-3-thioxo-1,2,4-triazin-5-ones can be alkylated at the sulfur atom. eurjchem.com

Derivatization and Functionalization Strategies of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This property is widely exploited for its derivatization and functionalization.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of 1,2,4-triazine chemistry. The chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are readily displaced by nucleophiles, a reaction that is fundamental in the production of reactive dyes and other derivatives. chemeurope.com Similarly, the methoxy group in this compound can be displaced by other nucleophiles, although it is less reactive than a halogen.

The methylsulfonyl group is also an excellent leaving group in nucleophilic substitution reactions of 1,2,4-triazines. This has been utilized in the functionalization of the pyrazolo[4,3-e] chemeurope.comjmchemsci.comccspublishing.org.cntriazine system at the C5 position with various O-, N-, S-, and C-nucleophiles. mdpi.com The reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with sulfones in the presence of a base can lead to either vicarious nucleophilic substitution or an ANRORC-type ring transformation, depending on the reaction conditions. semanticscholar.org The order of nucleophilic substitution can be crucial, as seen in the synthesis of di- and tri-substituted s-triazines, where it is difficult to substitute any nucleophile other than an amine once an amine is incorporated. nih.gov

| 1,2,4-Triazine Derivative | Nucleophile | Product | Reference |

| 3-Halo-1,2,4-triazines | 2-(o-aminophenyl)oxazolines | Chiral oxazoline ligands | scispace.com |

| Pyrazolo[4,3-e] chemeurope.comjmchemsci.comccspublishing.org.cntriazine with methylsulfonyl group | O-, N-, S-, C-nucleophiles | Functionalized pyrazolo[4,3-e] chemeurope.comjmchemsci.comccspublishing.org.cntriazines | mdpi.com |

| 3-Chloro-6-phenyl-1,2,4-triazine | Sulfones | Vicarious substitution product or pyrazole (B372694) derivative | semanticscholar.org |

| Cyanuric chloride | Amines, Alcohols | Di- and tri-substituted s-triazines | nih.gov |

Ring Annulation and Fusion Techniques for Complex Architectures

The construction of complex molecular architectures incorporating the this compound core often relies on sophisticated ring annulation and fusion techniques. These strategies enable the synthesis of polycyclic and heterocyclic systems with diverse and often enhanced biological and material properties. Researchers have developed a variety of methods to append additional rings to the 1,2,4-triazine scaffold, leading to novel classes of compounds.

One prominent approach involves the intramolecular cyclization of suitably functionalized 1,2,4-triazine precursors. For instance, the synthesis of fused 1,2,4-triazines, such as 6- and 7-azapteridines and 6-azapurine ring systems, has been successfully achieved. acs.org These methods typically involve the construction of a pyrimidine (B1678525) or imidazole (B134444) ring onto the triazine core.

Another versatile strategy is the use of domino reactions, which allow for the formation of multiple bonds in a single synthetic operation. Copper-catalyzed domino reactions of 2-haloanilines with hydrazides have proven to be an effective route for the synthesis of benzo[e] mdpi.comrsc.orgresearchgate.nettriazine derivatives. thieme-connect.com This method is valued for its mild and efficient nature, starting from readily available materials. thieme-connect.com Similarly, [4+2] domino annulation reactions have been developed for the synthesis of various 1,2,4-triazine derivatives, demonstrating high performance with moderate to high yields. rsc.org

The synthesis of (hetero)arene ring-fused mdpi.comrsc.orgresearchgate.nettriazines has been accomplished through two primary methods: the reductive cyclization of nitroarylhydrazides and the reaction of ortho-quinones with benzamidrazone. mdpi.comresearchgate.net These strategies have been successfully applied to produce π-extended mdpi.comrsc.orgresearchgate.nettriazines. researchgate.net A notable example is the synthesis of 3-phenyl mdpi.comrsc.orgresearchgate.nettriazino[5,6-c]quinoline, whose structure was confirmed by single-crystal XRD. mdpi.comresearchgate.net

Furthermore, the thermal ring-opening and subsequent [4+2]-cycloaddition of anthra[1,2-d] mdpi.comrsc.orgresearchgate.nettriazine-4,7,12(3H)-trione with pyridine (B92270) derivatives represents an efficient method for constructing complex naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline systems. nih.gov The synthesis of pyrazolo[4,3-e] mdpi.comrsc.orgresearchgate.nettriazines can be achieved in a one-pot reaction from 5-acyl-3-methylsulfanyl-1,2,4-triazine and hydrazine (B178648) hydrochloride, which involves condensation followed by acid-promoted ring closure. researchgate.net Additionally, 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles offer a direct route to polysubstituted pyrrolo[2,1-f] mdpi.comrsc.orgresearchgate.nettriazines. acs.org

Table 1: Ring Annulation and Fusion Techniques for 1,2,4-Triazine Derivatives

| Method | Starting Materials | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Reductive Cyclization | Nitroarylhydrazides | (Hetero)arene ring-fused mdpi.comrsc.orgresearchgate.nettriazines | Utilizes reductive conditions for cyclization. | mdpi.com, researchgate.net |

| Quinone Condensation | Ortho-quinones, Benzamidrazone | (Hetero)arene ring-fused mdpi.comrsc.orgresearchgate.nettriazines | Direct condensation to form the triazine ring. | mdpi.com, researchgate.net |

| [4+2] Domino Annulation | Ketones, Aldehydes, Alkynes, etc. | 1,2,4-Triazine derivatives | One-pot synthesis with high efficiency. | rsc.org |

| Copper-Catalyzed Domino Reaction | 2-Haloanilines, Hydrazides | Benzo[e] mdpi.comrsc.orgresearchgate.nettriazine derivatives | Mild and facile procedure. | thieme-connect.com |

| Thermal Ring-Opening and Cycloaddition | Anthra[1,2-d] mdpi.comrsc.orgresearchgate.nettriazine-4,7,12(3H)-trione, Pyridines | Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazolines | Involves a [4+2] cycloaddition step. | nih.gov |

| One-Pot Condensation/Ring Closure | 5-Acyl-3-methylsulfanyl-1,2,4-triazine, Hydrazine hydrochloride | Pyrazolo[4,3-e] mdpi.comrsc.orgresearchgate.nettriazines | Acid-promoted ring closure of an intermediate. | researchgate.net |

Regioselective and Stereoselective Synthesis Approaches

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex this compound derivatives, as the specific arrangement of substituents can significantly influence the molecule's biological activity and physical properties.

Regioselective synthesis ensures that a chemical reaction affects only one specific region of a molecule when multiple reactive sites are present. A notable example is the direct C-C coupling of estrone (B1671321) 3-methyl ether with 1,2,4-triazin-5-ones. mathnet.ru This reaction, conducted in a mixture of trifluoroacetic acid and a carboxylic acid anhydride, results in the nucleophilic addition to the unsubstituted C(6) atom of the 1,2,4-triazine ring, leading to the formation of stable regioisomeric products. mathnet.ru Another instance is the regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines, which was developed to overcome the formation of regioisomeric mixtures often encountered in traditional synthetic routes. nih.gov This approach provides convenient access to specific isomers, allowing for a more detailed investigation of their structure-activity relationships. nih.gov The regioselective alkylation of substituted 1H-pyrazolo[4,3-e] mdpi.comrsc.orgresearchgate.nettriazines has also been explored, providing a method to introduce alkyl groups at specific nitrogen atoms within the fused ring system. researchgate.net

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. While specific examples directly involving this compound are not extensively documented in the provided literature, the principles of stereoselective synthesis are broadly applicable to heterocyclic chemistry. For instance, the development of stereoselective methods for the synthesis of glycosides, such as 2-deoxygalactosides, highlights the importance and feasibility of controlling stereochemistry in the synthesis of complex molecules. thieme.de The 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides have been shown to proceed with a degree of diastereoselectivity, providing a pathway to specific stereoisomers of pyrrolo[2,1-f] mdpi.comrsc.orgresearchgate.nettriazines. acs.org

Table 2: Regioselective and Stereoselective Synthesis of 1,2,4-Triazine Derivatives

| Method | Substrate(s) | Product(s) | Selectivity | Key Features | Reference(s) |

|---|---|---|---|---|---|

| C-C Coupling | Estrone 3-methyl ether, 1,2,4-Triazin-5-ones | Hetaryl-containing estrone derivatives | Regioselective | Nucleophilic addition to the C(6) position of the triazine ring. | mathnet.ru |

| Benzimidazole Annulation | Substituted anilines and triazines | 5- and 6-Methoxybenzimidazole-1,3,5-triazines | Regioselective | Overcomes the formation of regioisomeric mixtures. | nih.gov |

| Alkylation | 1H-Pyrazolo[4,3-e] mdpi.comrsc.orgresearchgate.nettriazine | N-alkylated pyrazolo[4,3-e] mdpi.comrsc.orgresearchgate.nettriazines | Regioselective | Introduction of alkyl groups at specific nitrogen atoms. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 3 Methoxy 1,2,4 Triazine

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules, providing a balance between accuracy and computational cost. nih.govd-nb.info

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of atoms. For 3-Methoxy-1,2,4-triazine, a key structural question is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the 1,2,4-triazine (B1199460) ring.

Conformational analysis, performed using DFT calculations, can identify different stable conformers and their relative energies. mdpi.com Studies on similar substituted triazines show that rotation around the C-O bond can lead to different conformers. mdpi.com The most stable conformer is the one with the lowest calculated energy. mdpi.com DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to optimize the geometry of suggested conformers, confirming they are true local minima by ensuring the absence of imaginary vibrational frequencies. nih.govmdpi.com The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is scarce, theoretical calculations for related triazine derivatives provide expected values for the molecular geometry. nih.govnih.gov For instance, the triazine ring is expected to be nearly planar. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar triazine structures.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-O | 1.350 |

| O-C(methyl) | 1.430 |

| N1-N2 | 1.330 |

| N2-C3 | 1.345 |

| C3-N4 | 1.340 |

| N4-C5 | 1.325 |

| C5-C6 | 1.420 |

| C6-N1 | 1.328 |

| **Bond Angles (°) ** | |

| N2-C3-N4 | 125.0 |

| C3-N4-C5 | 115.0 |

| N4-C5-C6 | 120.0 |

| C5-C6-N1 | 122.0 |

| C6-N1-N2 | 118.0 |

| N1-N2-C3 | 119.5 |

| **Dihedral Angles (°) ** |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. d-nb.info The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A small energy gap suggests that the molecule can be easily polarized and is generally more reactive. nih.gov

In substituted triazines, the HOMO is often localized on the electron-donating substituents and parts of the ring, while the LUMO is typically centered on the electron-deficient triazine ring itself. d-nb.infounige.ch For this compound, the methoxy group is electron-donating. Therefore, the HOMO is expected to have significant electron density on the methoxy group and adjacent ring atoms, while the LUMO will be distributed across the π-system of the 1,2,4-triazine ring. The energy gap can be tuned by changing substituents on the triazine ring. nasc.ac.in

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound Note: Values are illustrative and based on DFT calculations for related triazine derivatives.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.gov It transforms the complex wave functions from electronic structure calculations into localized orbitals that correspond to chemical bonds and lone pairs. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound Note: Representative interactions and energies based on NBO analysis of similar heterocyclic systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C3-N4) | ~25.5 | Lone Pair -> Antibonding π |

| LP (N1) | σ* (N2-C3) | ~8.2 | Lone Pair -> Antibonding σ |

| LP (N2) | σ* (N1-C6) | ~7.9 | Lone Pair -> Antibonding σ |

| LP (N4) | π* (C5-C6) | ~15.1 | Lone Pair -> Antibonding π |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is required to investigate the behavior of molecules in their electronic excited states. d-nb.inforesearchgate.net This is crucial for understanding how the molecule interacts with light.

TD-DFT is a standard method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. unige.chnih.gov The calculation predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). It also calculates the oscillator strength (f) for each transition, a value that indicates the probability of the electronic transition occurring and thus relates to the intensity of the spectral peak. unige.ch

For this compound, the lowest energy electronic transition is expected to be a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. unige.ch This transition is often associated with intramolecular charge transfer from the electron-rich part of the molecule (methoxy group) to the electron-poor triazine ring. unige.ch

Table 4: Predicted UV-Vis Absorption Data for this compound via TD-DFT Note: Illustrative data based on TD-DFT calculations on similar triazine systems.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~285 | 0.150 | HOMO → LUMO | π → π* (ICT) |

| ~240 | 0.095 | HOMO-1 → LUMO | π → π* |

The results from DFT and TD-DFT calculations are essential for assessing the potential of a molecule for use in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). nih.govresearchgate.net The HOMO and LUMO energy levels are particularly important as they determine key properties. nih.gov

Ionization Potential (IP) and Electron Affinity (EA) : Approximated by -EHOMO and -ELUMO respectively, these values are critical for determining the efficiency of charge injection from electrodes into the organic material.

Reorganization Energy : This parameter relates to the charge mobility in the material. A lower reorganization energy is desirable for efficient charge transport.

HOMO-LUMO Gap (Eg) : The energy gap is a primary determinant of the optical and electronic properties of the material, influencing the color of emission in OLEDs or the absorption range in OSCs. nih.govnasc.ac.in

Theoretical calculations on various triazine derivatives have shown them to be promising candidates for such applications due to their tunable electronic properties and thermal stability. mdpi.comnih.gov The computational assessment of this compound would provide a foundational understanding of its suitability for these advanced technologies.

Table 5: Predicted Optoelectronic Properties of this compound Note: These properties are derived from the DFT results and are crucial for assessing device performance.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| Ionization Potential (IP) | ~6.20 | Energy required to remove an electron; relates to hole injection barrier. |

| Electron Affinity (EA) | ~1.85 | Energy released when an electron is added; relates to electron injection barrier. |

| HOMO-LUMO Gap (Eg) | ~4.35 | Determines the energy of absorbed/emitted photons. |

| Chemical Potential (μ) | -4.025 | (EHOMO+ELUMO)/2; relates to charge transfer tendency. |

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the reactivity of the 1,2,4-triazine core. These studies can elucidate reaction mechanisms, predict the feasibility of different reaction pathways, and identify the structures of transient intermediates and transition states that are often impossible to observe experimentally.

The 1,2,4-triazine ring is known to participate in various cycloaddition reactions, notably the inverse-electron-demand Diels-Alder (D-A) reaction, which is a cornerstone for the synthesis of complex nitrogen-containing heterocycles. researchgate.net Computational studies have been pivotal in understanding the mechanistic nuances of these reactions, particularly whether they proceed through a concerted or a stepwise pathway.

Theoretical analyses show that the reaction mechanism is delicately balanced and can be shifted by substituents on the triazine ring or by the choice of dienophile. nih.govacs.org For instance, the reaction of an unsubstituted 1,2,3-triazine (B1214393) with an enamine is predicted to follow a concerted mechanism. nih.gov However, the introduction of electron-withdrawing groups can stabilize a zwitterionic intermediate, favoring a stepwise mechanism. nih.govacs.org This involves the initial formation of a single carbon-carbon bond, leading to the zwitterionic intermediate, which then cyclizes to form the final product.

DFT calculations are used to map the potential energy surface of the reaction, identifying the energy barriers (activation energies) associated with each step. The structures of transition states, which represent the highest energy point along a reaction coordinate, can be optimized and their vibrational frequencies calculated to confirm they are true first-order saddle points. rsc.org This predictive power allows chemists to anticipate how modifications to the this compound structure would influence its reactivity in synthetic applications. For example, in a study of the reaction between 4,6-dimethyl-1,2,3-triazine (B11767535) and an enamine, ab initio SCF-MO computational methods predicted a concerted Diels-Alder cycloaddition. rsc.org

Table 1: Predicted Mechanistic Pathways for Triazine Reactions

| Triazine System | Reactant | Predicted Mechanism | Computational Method | Reference |

|---|---|---|---|---|

| Unsubstituted 1,2,3-Triazine | Enamine | Concerted | DFT | nih.gov |

| 4,6-dicarbomethoxy 1,2,3-triazine | Enamine | Stepwise (Zwitterionic) | DFT | nih.gov |

| 4,6-dimethyl-1,2,3-triazine | Enamine | Concerted | SCF-MO | rsc.org |

| 1,2,4,5-Tetrazine | Enamine | C3/C6 Cycloaddition | DFT | xjtu.edu.cn |

| 1,2,4,5-Tetrazine | Enamine in HFIP | N1/N4 Cycloaddition | DFT | xjtu.edu.cn |

Solvents can dramatically influence not only reaction rates but also the very course of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of a solvent environment on molecular structure and reactivity. researchgate.neteurjchem.com These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their impact on the stability of reactants, intermediates, and transition states.

A striking example of solvent-directed reactivity is seen in the reaction of 1,2,4,5-tetrazines with enamines to produce 1,2,4-triazines. xjtu.edu.cn Theoretical and experimental studies have shown that while these reactions typically proceed via a classical C3/C6 cycloaddition pathway in common solvents like methanol (B129727), switching to a strongly hydrogen-bonding solvent like hexafluoroisopropanol (HFIP) completely alters the mechanism. xjtu.edu.cn Computational studies revealed that in HFIP, the reaction follows an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine. xjtu.edu.cn The HFIP solvent molecules are believed to play a crucial role by forming strong hydrogen bonds, which stabilizes the unique transition states and intermediates involved in this alternative pathway, leading to the 1,2,4-triazine product. nih.govacs.orgxjtu.edu.cn DFT calculations have shown that HFIP can lower the energy of the first transition state by 9 kcal/mol and the zwitterionic intermediate by 11 kcal/mol compared to reactions in chloroform. nih.gov

Furthermore, theoretical studies on the related 3-amino-1,2,4-triazine have demonstrated that solvent polarity can induce slight changes in the geometry of the triazine ring and alter the relative stability of its different tautomeric forms. researchgate.neteurjchem.com These findings underscore the importance of considering solvent effects in the computational modeling of this compound to accurately predict its behavior in a solution-phase environment.

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico methods are indispensable in modern drug discovery for identifying and optimizing lead compounds. Molecular docking and quantitative structure-activity relationship (QSAR) models help to visualize how molecules like this compound derivatives interact with biological targets and to predict their activity based on their chemical structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein target of known three-dimensional structure. For the 1,2,4-triazine scaffold, docking studies have been instrumental in elucidating binding mechanisms, even in the absence of an experimentally determined protein structure. acs.org

In a notable study on 1,2,4-triazine derivatives as antagonists for the G-protein-coupled receptor 84 (GPR84), a validated receptor model generated by the AlphaFold deep learning algorithm was used for docking simulations. acs.org The simulations provided a structural hypothesis for the antagonist binding mode, suggesting that the 5- and 6-aryl substituents of the 1,2,4-triazine ring bind in distinct pockets within the receptor. acs.org Similarly, in the development of adenosine (B11128) A2A receptor antagonists, docking studies hypothesized that 1,2,4-triazine isomers could bind more deeply in the receptor pocket than their 1,3,5-triazine (B166579) counterparts, accessing the region typically occupied by the ribose group of the natural ligand, adenosine. acs.orgnih.gov This hypothesis was later confirmed by X-ray crystallography. nih.gov

These simulations provide critical information on key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of new analogs with improved affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on 1,2,4-Triazine Derivatives

| Compound Class | Target Protein | Key Finding from Docking | Reference |

|---|---|---|---|

| 5,6-Diaryl-1,2,4-triazines | GPR84 | Aryl substituents at C5 and C6 positions fit into distinct binding pockets. | acs.org |

| 5,6-Biaryl-1,2,4-triazines | Adenosine A2A Receptor | 1,2,4-Triazine core allows deeper binding into the ribose pocket compared to 1,3,5-triazine. | acs.orgnih.gov |

| Pyrazolo[4,3-e]tetrazolo [1,5-b] nih.govacs.orgnih.govtriazines | BTK Kinase | Sulfonamide derivatives predicted to inhibit BTK kinase. | nih.gov |

Structure-Activity Relationship (SAR) analysis links the chemical structure of a compound to its biological activity. When combined with computational models, SAR becomes a predictive tool for rational drug design. By systematically modifying a lead compound and evaluating the effect on its activity, a model of the pharmacophore—the essential ensemble of steric and electronic features for optimal interaction with the target—can be developed.

Extensive SAR studies on 1,2,4-triazine GPR84 antagonists have been performed, supported by the in silico docking models. acs.orgnih.gov These studies explored the structural requirements at various positions of the triazine scaffold. For example, starting with the hit compound 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, researchers synthesized and tested a wide array of analogs to probe the importance of the substituents. acs.org The computational model helped rationalize the observed activities. It was found that the nature of the aryl groups at the 5- and 6-positions was critical for potency. acs.org

The following table summarizes SAR data for a series of symmetrical 3-methylindole-5,6-disubstituted 1,2,4-triazine analogues, demonstrating how changes in the aryl substituents impact the antagonist potency at human GPR84. acs.org

Table 3: SAR of Symmetrical 5,6-Disubstituted 1,2,4-Triazine Analogues as GPR84 Antagonists

| Compound | R (Substituent on Phenyl Rings at C5/C6) | pIC₅₀ (mean ± SEM) |

|---|---|---|

| 1 | 4-Methoxy | 7.95 ± 0.03 |

| 4 | H (Phenyl) | 7.85 ± 0.05 |

| 5 | 4-Fluoro | 7.42 ± 0.02 |

| 6 | 4-Chloro | 7.08 ± 0.03 |

| 7 | 4-Bromo | 6.84 ± 0.04 |

Data sourced from Mahindra, A. et al., J. Med. Chem. 2022. acs.org

The data clearly show that the 4-methoxy substitution (as in the parent compound of the study) provides the highest potency, while increasing the size and electronegativity of halide substituents leads to a progressive decrease in activity. acs.org Such computational and experimental SAR cycles are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Advanced Applications and Functional Materials Derived from 3 Methoxy 1,2,4 Triazine Derivatives

Role in Complex Heterocyclic Synthesis

The 1,2,4-triazine (B1199460) ring, particularly when functionalized with a methoxy (B1213986) group, serves as a pivotal building block for the construction of more intricate heterocyclic architectures. Its electron-deficient nature makes it an excellent participant in a variety of cycloaddition and condensation reactions, paving the way for the synthesis of novel ring-fused and polycyclic nitrogen systems.

Synthesis of Ring-Fused and Polycyclic Nitrogen Systems

Derivatives of 1,2,4-triazine are instrumental in the synthesis of a wide array of fused heterocyclic systems through various synthetic strategies. Cyclocondensation reactions of 1,2,4-triazine precursors with bifunctional reagents are a common approach to generate these complex structures. For instance, the cyclocondensation of 4-aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with α,β-bifunctional compounds leads to the formation of new pyrido[1,2-b] vulcanchem.comrsc.orgnih.govtriazine derivatives. scielo.br These reactions proceed regioselectively, with the N-NH2 group of the diamine condensing with the more electrophilic center of the bifunctional reagent. scielo.br

Similarly, 3-amino-1,2,4-triazine derivatives can be used to construct fused systems like pyrimido[3,2-b] vulcanchem.comrsc.orgnih.govtriazines. The reaction of 3-amino-1,2,4-triazine with reagents such as dimethyl malonate and ethyl cyanoacetate (B8463686) yields pyrimido[3,2-b] vulcanchem.comrsc.orgnih.govtriazin-2,4-dione and 4-amino-pyrimido-[3,2-b] vulcanchem.comrsc.orgnih.govtriazine-2-one, respectively. scirp.org Furthermore, the synthesis of imidazo[3,2-b] vulcanchem.comrsc.orgnih.govtriazine derivatives can be achieved by reacting 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine with chloroacetonitrile. scirp.org

The versatility of the 1,2,4-triazine core is further demonstrated in the synthesis of pyrazolotriazine systems. scirp.org The inverse electron demand Diels-Alder (IEDDA) reaction is another powerful tool that utilizes 1,2,4-triazines to create new heterocyclic frameworks. For example, the reaction of 1,2,4-triazines with strained dienophiles like bicyclononynes results in the formation of pyridine (B92270) products after a [4+2] cycloaddition followed by cycloreversion. whiterose.ac.uk

| Precursor | Reagent(s) | Fused System | Reference(s) |

| 4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | α,β-Bifunctional compounds | Pyrido[1,2-b] vulcanchem.comrsc.orgnih.govtriazines | scielo.br |

| 3-Amino-1,2,4-triazine | Dimethyl malonate | Pyrimido[3,2-b] vulcanchem.comrsc.orgnih.govtriazin-2,4-dione | scirp.org |

| 3-Amino-1,2,4-triazine | Ethyl cyanoacetate | 4-Amino-pyrimido-[3,2-b] vulcanchem.comrsc.orgnih.govtriazine-2-one | scirp.org |

| 3-Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine | Chloroacetonitrile | Imidazo[3,2-b] vulcanchem.comrsc.orgnih.govtriazine | scirp.org |

| 1,2,4-Triazine | Bicyclononyne | Pyridine | whiterose.ac.uk |

Preparation of Heterobifunctional Probes for Chemical Biology

The 1,2,4-triazine scaffold has emerged as a valuable platform for the development of heterobifunctional probes, which are crucial tools in chemical biology for applications such as biomolecule labeling and live-cell imaging. rsc.org The key to their utility lies in the inverse electron-demand Diels-Alder (IEDDA) reaction, where the 1,2,4-triazine acts as a diene that reacts with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). rsc.org

While 1,2,4-triazines exhibit excellent stability under biological conditions, their reactivity in IEDDA reactions is generally lower than that of 1,2,4,5-tetrazines. rsc.org However, research has shown that the reactivity can be significantly enhanced by modifying the substitution pattern of the triazine ring. The development of N-alkyl pyridinium (B92312) 1,2,4-triazines has led to a new class of probes with superior properties for bioconjugation. rsc.org These cationic triazines exhibit increased reactivity towards TCOs while maintaining stability. rsc.org

A modular synthetic strategy has been developed to construct various heterobifunctional probes based on the pyridinium 1,2,4-triazine scaffold. This allows for the incorporation of different functional groups, such as carboxylic acids, hydroxyl groups, or terminal alkynes, which can be further utilized for conjugation to biomolecules or for participation in other bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org An interesting feature of the reaction between these pyridinium triazines and TCOs is its fluorogenic nature, which is highly advantageous for imaging applications. rsc.org

| Triazine Derivative | Key Feature | Application | Reference(s) |

| N-Alkyl pyridinium 1,2,4-triazines | Enhanced reactivity in IEDDA reactions, good stability | Bioconjugation, live-cell imaging | rsc.org |

| Heterobifunctional pyridinium 1,2,4-triazines | Modular synthesis, multiple functional groups | Heterobifunctional probes for chemical biology | rsc.org |

Coordination Chemistry and Catalysis

The nitrogen atoms within the 1,2,4-triazine ring possess lone pairs of electrons that can readily coordinate with metal ions, making these heterocycles effective ligands in coordination chemistry. The resulting metal-triazine complexes have shown promise in various catalytic applications.

Formation of Stable Metal Complexes with 1,2,4-Triazine Ligands

1,2,4-triazine derivatives can act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metals. For example, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) has been used to synthesize binuclear Pb(II) complexes. rsc.org The coordination environment of the metal center can be influenced by the choice of anionic co-ligands, leading to different structural motifs. rsc.org

Similarly, 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine readily coordinates to Cu(I) and Ag(I) to form dinuclear complexes, where the metal centers are bridged by diphosphine ligands. mdpi.com The triazine ligand in these complexes coordinates to the metal through its diimine site. mdpi.com The coordination of 5-phenyl-1,2,4-triazine-3(2H)-thione to Ni(II), Cu(II), Zn(II), and Cd(II) occurs through the deprotonated nitrogen and sulfur atoms, forming a stable four-membered chelate ring. rasayanjournal.co.in

The synthesis of Zn(II) pincer complexes with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPMT) demonstrates the versatility of triazine-based ligands. mdpi.com In these complexes, the BPMT ligand acts as a tridentate NNN-chelate, coordinating to the Zn(II) ion through two pyrazole (B372694) moieties and the triazine core. mdpi.com

| Triazine Ligand | Metal Ion(s) | Complex Type | Reference(s) |

| 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) | Pb(II) | Binuclear | rsc.org |

| 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine | Cu(I), Ag(I) | Dinuclear | mdpi.com |

| 5-Phenyl-1,2,4-triazine-3(2H)-thione | Ni(II), Cu(II), Zn(II), Cd(II) | Mononuclear | rasayanjournal.co.in |

| 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPMT) | Zn(II) | Pincer | mdpi.com |

Design of Catalytic Systems Utilizing Metal-Triazine Complexes

Metal-triazine complexes are being explored for their catalytic activity in a range of organic transformations. The electronic properties of the triazine ring, which can be tuned by substituents, play a crucial role in the performance of these catalysts. nih.gov Triazine-based PNP pincer ligands have been successfully employed in metal-ligand cooperative catalysis. acs.org The highly π-deficient triazine core, combined with strong σ-donating phosphine (B1218219) groups, creates a unique electronic environment at the metal center that can facilitate bond activation processes. acs.org

Covalent triazine frameworks (CTFs), which are porous organic polymers rich in nitrogen functionalities, have emerged as promising supports for heterogeneous catalysts. rsc.org By incorporating bipyridine-like moieties into the CTF structure, it is possible to anchor transition metal complexes, such as those of iridium and rhodium. rsc.orgugent.be These heterogenized catalysts have shown excellent activity, selectivity, and recyclability in reactions like the transfer hydrogenation of N-heteroarenes. rsc.orgugent.be

Furthermore, air-stable and thermally robust cationic Ni(II) PNP pincer complexes based on a 2,4-diaminotriazine scaffold have been developed as active catalysts for the Suzuki-Miyaura cross-coupling reaction. acs.org These catalysts are effective for the coupling of a wide range of aryl and heteroaryl halides with organoboronate reagents. acs.org

| Catalytic System | Reaction Type | Key Features | Reference(s) |

| Metal complexes with triazine-based PNP pincer ligands | Metal-ligand cooperative catalysis | π-deficient triazine core, strong σ-donating phosphines | acs.org |

| Iridium and Rhodium complexes anchored on covalent triazine frameworks | Transfer hydrogenation | Heterogeneous, recyclable, active, selective | rsc.orgugent.be |

| Cationic Ni(II) PNP pincer complexes with a 2,4-diaminotriazine scaffold | Suzuki-Miyaura cross-coupling | Air-stable, thermally robust, wide substrate scope | acs.org |

Development of Advanced Materials

The unique structural and electronic features of 1,2,4-triazine derivatives have led to their incorporation into a variety of advanced materials with applications in optoelectronics and other fields.

The electron-deficient nature of the 1,2,4-triazine ring makes it a suitable component for n-type semiconductors and emitters in organic light-emitting diodes (OLEDs). mdpi.comacs.org For instance, binuclear Pb(II) complexes with the 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand have been investigated for their potential use in OLEDs. rsc.org A convenient method for synthesizing ONNO-type tetradentate ligands based on the chemistry of 1,2,4-triazines has been developed. The resulting Pt(II) complexes are highly luminescent and can be used as dopants in solution-processed OLEDs. acs.org